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molecular formula C10H9ClN4O2 B8544804 7-(But-2-YN-1-YL)-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-(But-2-YN-1-YL)-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B8544804
M. Wt: 252.66 g/mol
InChI Key: SJEXZCRZWVWXPY-UHFFFAOYSA-N
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Patent
US07772226B2

Procedure details

112 g of 7-(2-butynyl)-3-methyl-3,7-dihydropurine-2,6-dione was dissolved in 2200 ml of N,N-dimethylformamide, and 75.3 g of N-chlorosuccinimide was added thereto. The resulting mixture was stirred at room temperature for five hours. 2200 ml of water was added to the reaction solution, and the mixture was stirred at room temperature for 1.5 hour. The white precipitate was collected by filtration, and the white solid was washed with water and, with t-butyl methyl ether. Thus, 117 g of the title compound was obtained.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
2200 mL
Type
solvent
Reaction Step One
Quantity
75.3 g
Type
reactant
Reaction Step Two
Name
Quantity
2200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:13]2[C:12](=[O:14])[NH:11][C:10](=[O:15])[N:9]([CH3:16])[C:8]=2[N:7]=[CH:6]1)[C:2]#[C:3][CH3:4].[Cl:17]N1C(=O)CCC1=O.O>CN(C)C=O>[CH2:1]([N:5]1[C:13]2[C:12](=[O:14])[NH:11][C:10](=[O:15])[N:9]([CH3:16])[C:8]=2[N:7]=[C:6]1[Cl:17])[C:2]#[C:3][CH3:4]

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
C(C#CC)N1C=NC=2N(C(NC(C12)=O)=O)C
Name
Quantity
2200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
75.3 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
2200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1.5 hour
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The white precipitate was collected by filtration
WASH
Type
WASH
Details
the white solid was washed with water and, with t-butyl methyl ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C#CC)N1C(=NC=2N(C(NC(C12)=O)=O)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 117 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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